molecular formula C18H28N6O4S B2509729 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone CAS No. 1013777-39-3

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2509729
CAS No.: 1013777-39-3
M. Wt: 424.52
InChI Key: FRKLWABNYXEJOJ-UHFFFAOYSA-N
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Description

2-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is an intriguing compound from a chemical perspective. This compound belongs to a class of molecules characterized by the presence of both pyrazole and triazole rings, known for their versatile biological activities. The incorporation of the ethoxy and methoxyethyl groups enhances its solubility and reactivity, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves several steps:

  • Formation of the Pyrazole Ring: This begins with the reaction between hydrazine and ethyl acetoacetate under acidic conditions to form 1-ethyl-3-ethoxy-4-pyrazolecarboxylate.

  • Substitution with Triazole: The next step involves reacting the pyrazole compound with 3-mercapto-4-(2-methoxyethyl)-1,2,4-triazole under basic conditions to form the desired thioether linkage.

  • Morpholinoethyl Addition: Finally, the intermediate product is reacted with morpholinoethanone in the presence of an appropriate catalyst to yield the target compound.

Industrial Production Methods: While industrial production might follow the same basic route, the process is typically optimized for scale, yield, and cost-effectiveness. Automated flow reactors, high-throughput screening, and continuous production techniques may be employed to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions, including:

  • Oxidation: Leading to the formation of sulfoxides or sulfones.

  • Reduction: Resulting in the cleavage of the thioether bond, potentially generating pyrazole or triazole derivatives.

  • Substitution: Particularly at the ethoxy or methoxyethyl positions, leading to a wide range of modified structures.

Common Reagents and Conditions:

  • Oxidation: Typically performed using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

  • Reduction: May involve catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: Often utilizes nucleophiles like amines or alcohols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products: The major products of these reactions depend on the specific conditions but generally include modified triazole and pyrazole derivatives, which retain the core structure while adding new functionalities.

Scientific Research Applications

In Chemistry:

  • Used as a building block for synthesizing more complex molecules.

  • Acts as a ligand in coordination chemistry due to its triazole and pyrazole rings.

In Biology:

  • Potential use as an antifungal or antibacterial agent, leveraging the bioactive properties of pyrazole and triazole rings.

In Medicine:

  • Investigation into its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer activities.

In Industry:

  • Utilized in the synthesis of agrochemicals and pharmaceuticals, taking advantage of its reactive functional groups.

Mechanism of Action

The specific mechanism by which 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone exerts its effects can vary depending on its application. Generally, its bioactivity is often attributed to its ability to interact with key enzymes or receptors within biological systems. The triazole and pyrazole rings facilitate binding to metal ions or proteins, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

  • 2-((5-(3-ethoxy-1H-pyrazol-4-yl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-piperidinone.

  • 2-((5-(3-methoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone.

Unique Aspects:

  • The specific combination of ethoxy, methoxyethyl, and morpholino groups in 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone confers unique solubility, reactivity, and bioavailability properties.

  • The presence of the morpholino group particularly enhances its interaction with biological targets, making it distinct from compounds lacking this feature.

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Properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O4S/c1-4-23-12-14(17(21-23)28-5-2)16-19-20-18(24(16)8-9-26-3)29-13-15(25)22-6-10-27-11-7-22/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKLWABNYXEJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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